Boc thiazole
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Overview
Description
Tert-butyl thiazole-2-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl thiazole-2-carboxylate typically involves the reaction of thiazole-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction. The reaction is usually carried out under anhydrous conditions and at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of tert-butyl thiazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to control reaction parameters. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl thiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.
Benzothiazole: Contains a benzene ring fused to the thiazole ring, offering different chemical properties.
Thiazole-4-carboxylate: Substitution at the 4-position instead of the 2-position, leading to different reactivity.
Uniqueness
Tert-butyl thiazole-2-carboxylate is unique due to the presence of the tert-butyl group, which increases its hydrophobicity and may enhance its interaction with hydrophobic biological targets. This structural feature can also influence its solubility and stability, making it a valuable compound in various applications.
Properties
CAS No. |
87636-21-3 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
tert-butyl 1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)11-7(10)6-9-4-5-12-6/h4-5H,1-3H3 |
InChI Key |
LLKRFZDINAQJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CS1 |
Origin of Product |
United States |
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